Methyl 2-[(2-phenylacetyl)amino]propanoate

Genotoxicity DNA repair N-acyl protecting groups

Methyl 2-[(2-phenylacetyl)amino]propanoate (CAS 64562-94-3), also known as D,L-N-(phenylacetyl)-alanine methyl ester, is a protected amino acid derivative belonging to the N-acyl amino acid ester class. It features a phenylacetyl group on the α-amine and a methyl ester on the carboxylic acid, yielding a molecular weight of 221.25 g/mol and a computed XLogP3 of 1.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 64562-94-3
Cat. No. B15077071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-phenylacetyl)amino]propanoate
CAS64562-94-3
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NC(=O)CC1=CC=CC=C1
InChIInChI=1S/C12H15NO3/c1-9(12(15)16-2)13-11(14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)
InChIKeyDLCNTEDUKYKOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[(2-phenylacetyl)amino]propanoate (CAS 64562-94-3): Core Identity, Physicochemical Profile, and Scientific Positioning


Methyl 2-[(2-phenylacetyl)amino]propanoate (CAS 64562-94-3), also known as D,L-N-(phenylacetyl)-alanine methyl ester, is a protected amino acid derivative belonging to the N-acyl amino acid ester class. It features a phenylacetyl group on the α-amine and a methyl ester on the carboxylic acid, yielding a molecular weight of 221.25 g/mol and a computed XLogP3 of 1 [1]. This compound is primarily utilized as a synthetic building block and as a substrate or reference compound in enzymatic and toxicological studies involving N-phenylacetyl protecting groups.

Why N-Acyl Alanine Methyl Esters Are Not Interchangeable: The Case for Methyl 2-[(2-phenylacetyl)amino]propanoate


Although N-acyl amino acid methyl esters share a common scaffold, the identity of the N-acyl group—specifically the phenylacetyl moiety—determines critical properties that cannot be assumed from acetyl, benzoyl, or other acyl analogs. Quantitative evidence shows that switching from phenylacetyl to acetyl alters lipophilicity by approximately 1.7 logP units [1], while substituting phenylacetyl with benzyloxycarbonyl or nitrophenylacetyl groups dramatically increases genotoxic liability [2]. Furthermore, the phenylacetyl group confers resistance to mammalian acylase I that N-acetyl protecting groups do not provide [3][4]. The differential evidence below demonstrates that generic substitution without accounting for these parameters introduces uncontrolled experimental variability.

Quantitative Comparator Evidence for Methyl 2-[(2-phenylacetyl)amino]propanoate: Differentiated Performance Data


Genotoxicity Ranking: N-Phenylacetyl Derivative Classifies as Weakly Genotoxic vs. Appreciably Genotoxic Benzyloxycarbonyl and Nitrophenylacetyl Analogs

In a bacterial genotoxicity assessment using E. coli and B. subtilis DNA-repair-deficient strains (spot test and suspension test), the N-phenylacetyl derivative of DL-p-chlorophenylalanine methyl ester exhibited only weak genotoxicity, whereas N-sec-butyloxycarbonyl, N-benzyloxycarbonyl, N-(p-nitrophenylacetyl), and N-(p-nitrophenoxyacetyl) derivatives displayed appreciable genotoxicity. The parent amino acid PCPA showed no detectable genotoxicity, placing the N-phenylacetyl derivative in an intermediate risk category [1].

Genotoxicity DNA repair N-acyl protecting groups

PNMT Affinity Benchmarking: Methyl 2-[(2-phenylacetyl)amino]propanoate Shows Extremely Weak Inhibition (Ki = 1.11 mM) vs. Nanomolar Transition-State Analogue Inhibitors

Methyl 2-[(2-phenylacetyl)amino]propanoate was tested in vitro against bovine phenylethanolamine N-methyltransferase (PNMT) and yielded a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. In comparison, rationally designed transition-state analogue PNMT inhibitors have achieved Ki values as low as 12.0 nM, representing an approximately 92,500-fold difference in affinity [2].

PNMT inhibition Epinephrine biosynthesis Enzyme kinetics

Lipophilicity Differentiation: XLogP3 = 1 for the Phenylacetyl Derivative vs. logP = -0.72 for N-Acetyl-L-alanine Methyl Ester

The computed XLogP3 for methyl 2-[(2-phenylacetyl)amino]propanoate is 1 [1], whereas the experimentally determined logP for N-acetyl-L-alanine methyl ester (Ac-Ala-OMe) is -0.72 . This represents a logP differential of approximately 1.7 units, indicating significantly greater lipophilicity for the phenylacetyl-bearing compound.

Lipophilicity LogP Membrane permeability

Metabolic Stability: Phenylacetyl Amino Acid Derivatives Are Resistant to Mammalian Acylase I, Unlike N-Acetyl Amino Acid Substrates

All phenylacetyl and phenylpropionyl amino acid derivatives tested were resistant to hydrolysis by hog kidney acylase I [1]. In contrast, acylase I (EC 3.5.1.14) is well-characterized for hydrolyzing N-acetylated amino acids, including neutral aliphatic N-acyl-α-amino acids [2].

Acylase I resistance Metabolic stability N-acyl protecting groups

Enzymatic Recognition: Phenylacetyl-Activated Methyl Esters Serve as Acyl Donors for Penicillin G Acylase in Chiral Resolution

N-Phenylacetyl amino acid methyl esters, including phenylacetyl-alanine methyl ester derivatives, function as specific acyl donors for penicillin G acylase (PGA)-catalyzed kinetic resolution. Using a mutant PGA from E. coli with phenylacetic acid methyl ester as the acyl donor, D-glutamine and D-glutamic acid were obtained with enantiomeric excesses of 97% and 90%, respectively. The enzyme exhibits a distinct preference for phenylacetic acid methyl ester over the N-phenylacetyl-L-amino acid product [1].

Penicillin G acylase Kinetic resolution N-phenylacetyl substrate recognition

Evidence-Backed Application Scenarios for Methyl 2-[(2-phenylacetyl)amino]propanoate in Research and Industrial Settings


Negative Control for Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor Screening

With a measured Ki of 1.11 mM against bovine PNMT [1], methyl 2-[(2-phenylacetyl)amino]propanoate provides an experimentally validated weak-binding control. Its approximately 92,500-fold lower affinity relative to tight-binding transition-state analogues (Ki ~12 nM) [2] makes it suitable for defining the lower boundary of PNMT inhibition assays, enabling robust Z'-factor calculations and hit threshold determination in high-throughput screens.

Low-Genotoxicity Building Block for Cellular Probe Development

The N-phenylacetyl class of amino acid methyl esters has been shown to possess only weak genotoxicity in bacterial DNA-repair assays, in contrast to the appreciable genotoxicity observed for benzyloxycarbonyl and nitrophenylacetyl derivatives [1]. Researchers constructing fluorescent or affinity probes for intracellular target engagement can select this compound as a scaffold with a documented lower genotoxic liability profile, reducing the risk of assay interference from DNA damage responses.

Metabolically Stable Protected Amino Acid for In Vitro Enzymatic Studies

Phenylacetyl amino acid derivatives are resistant to hydrolysis by mammalian acylase I, unlike N-acetyl amino acids which are canonical substrates [1][2]. This stability makes methyl 2-[(2-phenylacetyl)amino]propanoate a suitable protected intermediate in coupled enzyme assays or in cell lysate experiments where acylase-mediated deprotection of acetyl-blocked analogs would otherwise generate confounding free amino acid signals.

Substrate Scaffold for Penicillin G Acylase-Catalyzed Kinetic Resolution

The phenylacetyl moiety is specifically recognized by penicillin G acylase (PGA), and N-phenylacetyl amino acid methyl esters have been successfully employed as acyl donors in enzymatic kinetic resolution protocols achieving >90% enantiomeric excess for D-amino acid production [1]. This compound can serve as a starting scaffold for developing PGA-compatible resolution methods for alanine derivatives, where N-acetyl or N-benzoyl analogs are not recognized by the enzyme.

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